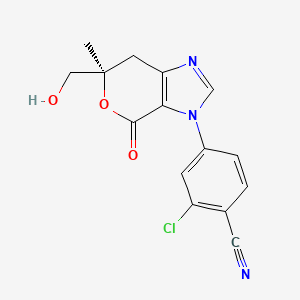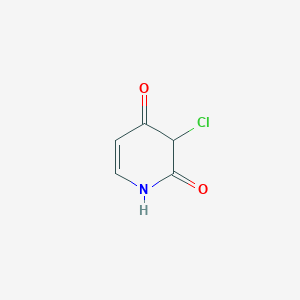
3-chloro-1H-pyridine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-1H-pyridine-2,4-dione is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom at the 3-position and keto groups at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1H-pyridine-2,4-dione typically involves the chlorination of 1H-pyridine-2,4-dione. One common method is the reaction of 1H-pyridine-2,4-dione with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
1H-pyridine-2,4-dione+SOCl2→this compound+SO2+HCl
This method is efficient and yields the desired product in good purity.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
3-chloro-1H-pyridine-2,4-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The keto groups at the 2 and 4 positions can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form more complex structures, potentially involving the formation of N-oxides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide) are commonly used under mild to moderate conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Nucleophilic substitution: Substituted pyridine-2,4-diones with various functional groups.
Reduction: 3-chloro-1H-pyridine-2,4-diol.
Oxidation: N-oxides of this compound.
科学研究应用
3-chloro-1H-pyridine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 3-chloro-1H-pyridine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and keto groups can influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
3-chloro-1H-pyrrole-2,5-dione: Similar structure but with a pyrrole ring instead of a pyridine ring.
3-chloro-1H-pyrimidine-2,4-dione: Contains a pyrimidine ring with similar substitution patterns.
3-chloro-1H-pyrazine-2,4-dione: Features a pyrazine ring with analogous functional groups.
Uniqueness
3-chloro-1H-pyridine-2,4-dione is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C5H4ClNO2 |
|---|---|
分子量 |
145.54 g/mol |
IUPAC 名称 |
3-chloro-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C5H4ClNO2/c6-4-3(8)1-2-7-5(4)9/h1-2,4H,(H,7,9) |
InChI 键 |
BIQAAEIQQKJZFF-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=O)C(C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![pentasodium;5-[[4-[[4-anilino-6-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B15135049.png)
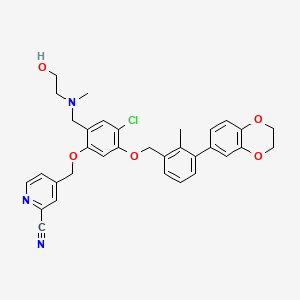
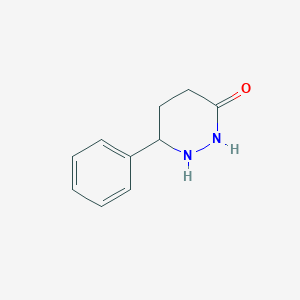
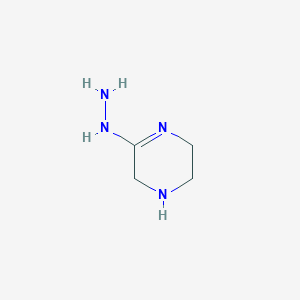

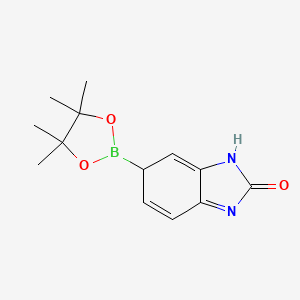
![[7-[(4-Methoxyphenyl)methyl]-5-methyl-4,6-dioxopyrazolo[3,4-d]pyrimidin-3-ylidene]-phenylazanium](/img/structure/B15135088.png)


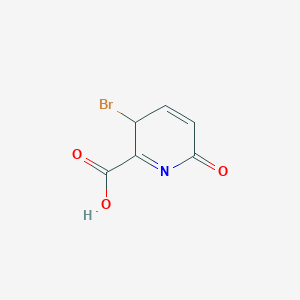

![N-[4-Chloro-2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B15135118.png)

